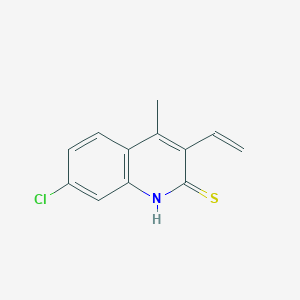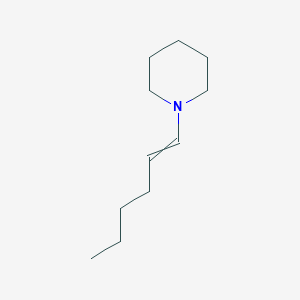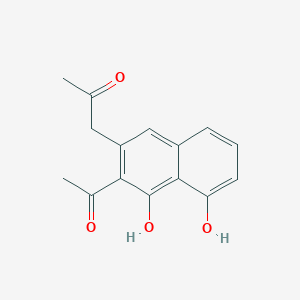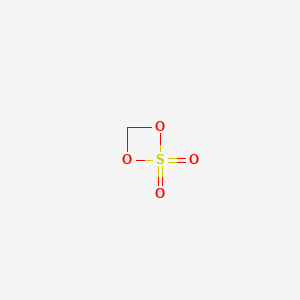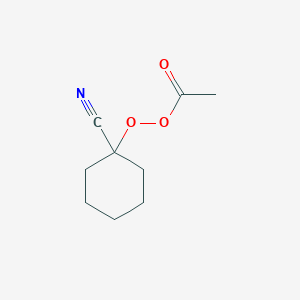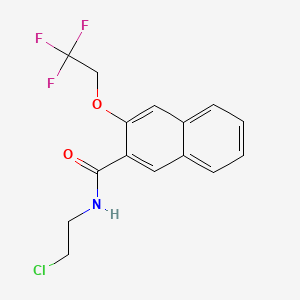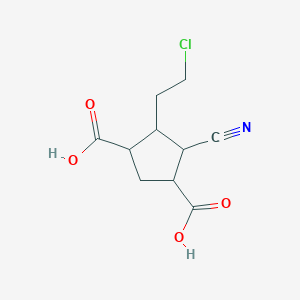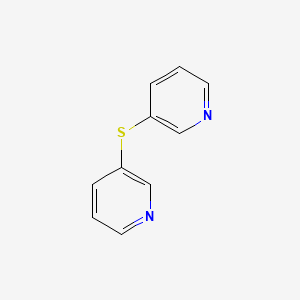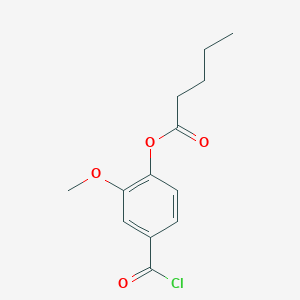
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chlorocarbonyl group and a methoxyphenyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate typically involves the esterification of 4-(Chlorocarbonyl)-2-methoxybenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reaction is typically carried out in an organic solvent such as dichloromethane.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Major Products
Nucleophilic Substitution: Produces substituted esters or amides.
Hydrolysis: Yields 4-(Chlorocarbonyl)-2-methoxybenzoic acid and pentanol.
Scientific Research Applications
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive and can be attacked by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorocarbonylbenzoate: Similar in structure but with a methyl ester group instead of a pentanoate group.
Ethyl 4-chlorocarbonylbenzoate: Similar but with an ethyl ester group.
Uniqueness
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules where selective reactivity is required .
Properties
CAS No. |
56681-70-0 |
|---|---|
Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
(4-carbonochloridoyl-2-methoxyphenyl) pentanoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-4-5-12(15)18-10-7-6-9(13(14)16)8-11(10)17-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
ZUUQIMORLFQDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C=C(C=C1)C(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
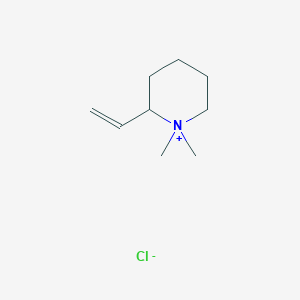
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
